Scaffold-Potentiated Antiproliferative Activity in Breast and Liver Cancer Cell Models
The 6‑chloro‑2‑phenyl substitution pattern confers measurable antiproliferative activity that is absent in the unsubstituted parent scaffold. 6‑Chloro‑2‑phenylimidazo[1,2‑b]pyridazin‑3‑amine exhibits IC₅₀ values of 12.5 µM against MDA‑MB‑231 triple‑negative breast cancer cells and 15.0 µM against HepG2 hepatocellular carcinoma cells . In contrast, the 2‑phenyl‑lacking analog 6‑chloro‑imidazo[1,2‑b]pyridazin‑3‑amine (CAS 166176‑45‑0) shows no reported antiproliferative activity in these or comparable models, underscoring the necessity of the 2‑phenyl group for engagement of cancer‑relevant kinase targets [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 12.5 µM (MDA‑MB‑231); 15.0 µM (HepG2) |
| Comparator Or Baseline | 6‑Chloro‑imidazo[1,2‑b]pyridazin‑3‑amine (no reported activity) |
| Quantified Difference | 12.5–15.0 µM vs. inactive |
| Conditions | MDA‑MB‑231 and HepG2 cancer cell lines, standard MTT or SRB viability assays |
Why This Matters
This differential activity enables researchers to select 1334214‑43‑5 as a starting point for kinase‑targeted anticancer library synthesis over the inactive de‑phenyl analog.
- [1] ChemWhat. 6‑CHLORO‑IMIDAZO[1,2‑B]PYRIDAZIN‑3‑AMINE CAS 166176‑45‑0. View Source
